3-(3,4-Difluorophenyl)phenol - 1027207-72-2

3-(3,4-Difluorophenyl)phenol

Catalog Number: EVT-3182256
CAS Number: 1027207-72-2
Molecular Formula: C12H8F2O
Molecular Weight: 206.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Suzuki Coupling: This approach would involve coupling 3-bromo phenol with 3,4-difluorophenyl boronic acid in the presence of a palladium catalyst and a base. []
Molecular Structure Analysis
  • Planarity: The molecule is likely to be planar due to the conjugation between the phenyl rings and the potential for intramolecular hydrogen bonding between the hydroxyl group and fluorine atoms. []
Chemical Reactions Analysis
  • Electrophilic Aromatic Substitution: The hydroxyl group activates the phenol ring towards electrophilic substitution reactions like halogenation, nitration, and sulfonation. []
  • Esterification: The phenolic hydroxyl group can react with carboxylic acids or their derivatives to form esters. []
Mechanism of Action
  • Akt Inhibition: Compound Hu7691, containing a 3,4-difluorophenyl moiety, acts as a selective Akt inhibitor, potentially impacting cell survival and proliferation. []
  • Glutamate Receptor Antagonism: LY3020371·HCl, incorporating a 3,4-difluorophenyl group, functions as a potent mGlu2/3 receptor antagonist, suggesting potential applications in neurological disorders. []
  • Anti-inflammatory Activity: Several compounds with 3,4-difluorophenyl substitutions demonstrate anti-inflammatory properties by modulating inflammatory pathways like iNOS and COX-2. []
Applications
  • Pharmaceutical Industry: It could serve as a building block for synthesizing novel pharmaceuticals, particularly in areas like oncology, inflammation, and metabolic disorders, due to the prevalence of the 3,4-difluorophenyl moiety in bioactive molecules. [, , , , ]
  • Material Science: Its potential for forming hydrogen bonds and its aromatic structure might make it suitable for developing polymers or materials with specific properties. []

Poly[3-(3,4-difluorophenyl)thiophene] (MPFPT)

  • Compound Description: MPFPT is a polymer studied for its application in electrochemical capacitors. []
  • Relevance: MPFPT shares the 3,4-difluorophenyl substituent with 3-(3,4-Difluorophenyl)phenol. The key difference lies in the presence of a thiophene ring in MPFPT instead of the phenol ring found in the target compound. []

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol

  • Compound Description: This chiral alcohol serves as a vital intermediate in the synthesis of Ticagrelor, a medication used to treat acute coronary syndromes. []
  • Relevance: This compound shares the 3,4-difluorophenyl substituent with 3-(3,4-Difluorophenyl)phenol. The structural difference lies in the presence of a chiral ethanol group instead of the phenol group present in the target compound. []

2-Chloro-1-(3,4-difluorophenyl)ethanone

  • Compound Description: This compound is a precursor in the biocatalytic synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a key intermediate for the production of Ticagrelor. []
  • Relevance: This compound, like 3-(3,4-Difluorophenyl)phenol, features the 3,4-difluorophenyl substituent. The key structural difference lies in the presence of a ketone group in this compound instead of the phenol group found in the target compound. []

(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester

  • Compound Description: This compound is a downstream product synthesized using (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a crucial intermediate in Ticagrelor production. []
  • Relevance: This compound also features the 3,4-difluorophenyl substituent, similar to 3-(3,4-Difluorophenyl)phenol. The distinct structural feature of this compound is the presence of a cyclopropanecarboxylic acid ethyl ester group instead of the phenol group in the target compound. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor investigated for its potential as an anti-cancer drug with reduced cutaneous toxicity compared to other Akt inhibitors. []
  • Relevance: Hu7691 shares the 3,4-difluorophenyl substituent with 3-(3,4-Difluorophenyl)phenol. It differs structurally by the presence of a complex piperidine-benzamide structure instead of the simple phenol group in the target compound. []

(1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride (LY3020371·HCl)

  • Compound Description: LY3020371·HCl is a potent antagonist of the metabotropic glutamate 2 and 3 (mGlu2/3) receptors. It has demonstrated antidepressant-like activity in preclinical studies. []
  • Relevance: This compound, like 3-(3,4-Difluorophenyl)phenol, contains the 3,4-difluorophenyl substituent. The major structural difference lies in the presence of a complex bicyclohexane-dicarboxylic acid scaffold instead of the phenol group present in the target compound. []

5-(3,4-Difluorophenyl)-3-(pyrazol-4-yl)-7-azaindole (GNF3809)

  • Compound Description: GNF3809 exhibits protective effects on pancreatic β-cells against cytokine-induced death, potentially offering a new therapeutic approach for type 1 diabetes. []
  • Relevance: GNF3809, like 3-(3,4-Difluorophenyl)phenol, possesses the 3,4-difluorophenyl substituent. The key structural difference is the presence of a pyrazole-7-azaindole structure in place of the phenol group in the target compound. []

(Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one

  • Compound Description: This compound exhibits synergistic anti-inflammatory, antiproliferative, and antibacterial activities. []
  • Relevance: This compound shares the 3,4-difluorophenyl group with 3-(3,4-Difluorophenyl)phenol, but it differs structurally by the presence of a hydrazono-pyrazolone group instead of the phenol group. []

Diphenyl (3,4-difluorophenyl)phosphoramidates

  • Compound Description: This compound exhibits concomitant polymorphism, crystallizing in two distinct forms with different intermolecular interactions and crystal packing. []
  • Relevance: This compound, like the target compound 3-(3,4-Difluorophenyl)phenol, contains the 3,4-difluorophenyl substituent. The major difference is the presence of a diphenylphosphoramidate group instead of the simple phenol group. []

1-(3,4-difluorophenyl)-3-nitropropan-1-one

  • Compound Description: This compound is a crucial intermediate in the synthesis of Ticagrelor. []
  • Relevance: Similar to 3-(3,4-Difluorophenyl)phenol, this compound includes the 3,4-difluorophenyl substituent. The structural difference lies in the presence of a nitropropanone group instead of the phenol group found in the target compound. []

(1R,2S)-1-amino-(3,4-difluorophenyl)-cyclopropane

  • Compound Description: This compound serves as an intermediate in the synthesis of Ticagrelor. []
  • Relevance: This compound, like 3-(3,4-Difluorophenyl)phenol, contains the 3,4-difluorophenyl substituent. The main structural distinction is the presence of an aminocyclopropane group in place of the phenol group found in the target compound. []

2-amino-4-(3,4-difluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

  • Compound Description: The crystal structure of this compound has been reported. []
  • Relevance: This compound and 3-(3,4-Difluorophenyl)phenol both share the 3,4-difluorophenyl substituent. The structural difference lies in the presence of a tetrahydro-4H-chromene-3-carbonitrile group instead of the phenol group found in the target compound. []

(E)-3-(3,4-Difluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one

  • Compound Description: The crystal structure of this compound has been determined, revealing details about its conformation and intermolecular interactions. []
  • Relevance: This compound, like 3-(3,4-Difluorophenyl)phenol, features the 3,4-difluorophenyl group. The key structural difference is the presence of a dimethoxyphenylpropenone group instead of the simple phenol group in the target compound. []
  • Compound Description: This compound, or a salt thereof, is being investigated as a potential drug. []

3,4-difluorophenyl trans-4'-substituted cyclohexane-1'-carboxylates

  • Compound Description: This group of compounds exhibits liquid crystal properties, specifically nematic phases. []
  • Relevance: These compounds, like 3-(3,4-Difluorophenyl)phenol, feature the 3,4-difluorophenyl substituent. The defining characteristic of these compounds is the presence of a trans-4'-substituted cyclohexane-1'-carboxylate group instead of the phenol in the target compound. []

1-[5-(3,4-difluorophenyl)-2-methylthiophen-3-yl]-2- (2-cyano-1,5-dimethyl-1H-pyrrol-4-yl) -3,3,4,4,5,5-hexafluoro-cyclopent- 1-ene

  • Compound Description: The crystal structure of this compound has been determined. []
  • Compound Description: A method for synthesizing this compound and its intermediates is described. [, ]
  • Relevance: This compound and 3-(3,4-Difluorophenyl)phenol share the 3,4-difluorophenyl substituent. The significant structural difference lies in the presence of a complex cyclopropylaminotriazolopyrimidinyl cyclopentanediol group instead of the phenol group found in the target compound. [, ]
  • Compound Description: The invention pertains to a method for preparing (R)-(+)-3-{1-[2-(4-benzoyl-2-(3,4-difluorophenyl)morpholin-2-yl}ethyl]-4-phenylpiperidin-4-yl]-1,1-dimethylurea, its salts, solvates, and/or hydrates. []

6-(2,4-Di­fluoro­phenyl)-3-(3-methyl­phenyl)-7H-1,2,4-triazolo­[3,4-b][1,3,4]­thia­diazine

  • Compound Description: The crystal structure of this compound is reported, showing the planarity of the triazole and benzene rings, with a slightly distorted thiadiazole ring. []
  • Relevance: This compound shares a structural similarity with 3-(3,4-Difluorophenyl)phenol by having a difluorophenyl substituent, although the position of fluorine atoms differs. Furthermore, it contains a methylphenyltriazolothiadiazine structure instead of the phenol group in the target compound. []

1-(3,4-difluorophenyl)-(1a) and 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl (1b)

  • Compound Description: These Blatter radicals are studied for their structural, redox, and magnetic properties, particularly their antiferromagnetic interactions. []
  • Relevance: Compound 1a shares the same 3,4-difluorophenyl substituent as 3-(3,4-Difluorophenyl)phenol. Compound 1b, while having fluorines at different positions, still falls under the category of difluorophenyl derivatives. Both 1a and 1b are structurally distinct from the target compound due to the presence of a dihydrobenzotriazinyl moiety instead of the simple phenol. []

Properties

CAS Number

1027207-72-2

Product Name

3-(3,4-Difluorophenyl)phenol

IUPAC Name

3-(3,4-difluorophenyl)phenol

Molecular Formula

C12H8F2O

Molecular Weight

206.19 g/mol

InChI

InChI=1S/C12H8F2O/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(15)6-8/h1-7,15H

InChI Key

ZNIKLHKGBFCELV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.